N,N-Diethyl-1H-benzo[d]imidazol-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-diethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-3-14(4-2)9-5-6-10-11(7-9)13-8-12-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
QXMSBIXEGFWBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Diethyl 1h Benzo D Imidazol 6 Amine and Its Analogs
Foundational Synthetic Routes to the Benzimidazole (B57391) Scaffold
The benzimidazole framework, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. nih.govacs.orgnih.gov Its synthesis has been the subject of extensive research, leading to several reliable and versatile methods.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
One of the most fundamental and widely used methods for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivatives). jyoungpharm.orgnih.gov This approach, often referred to as the Phillips-Ladenburg synthesis, is valued for its simplicity and the ready availability of starting materials.
The reaction typically proceeds by mixing an o-phenylenediamine with an aldehyde or carboxylic acid, often in the presence of an acid catalyst or an oxidizing agent, and frequently with heating. nih.govacs.orgjyoungpharm.org For instance, the reaction of o-phenylenediamine with various benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) can produce 2-aryl-benzimidazoles in high yields. ias.ac.in The use of eco-friendly catalysts, such as zinc oxide nanoparticles, has also been reported to facilitate this condensation under milder conditions. nih.gov
The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the carbonyl group of the aldehyde. nih.gov This is followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination of water) to yield the stable benzimidazole ring system. nih.govnih.gov
Table 1: Examples of Benzimidazole Synthesis via Condensation Reactions This table is generated based on representative data and does not reflect a specific experimental outcome.
| o-Phenylenediamine Derivative | Carbonyl Compound | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Benzaldehyde (B42025) | Sodium Metabisulfite | Ethanol (B145695)/Water | 85-95 |
| 4-Methyl-o-phenylenediamine | 4-Methoxybenzaldehyde | ZnO Nanoparticles | Ethanol | ~90 |
| o-Phenylenediamine | Formic Acid | Heat | None | High |
Oxidative Cyclization Approaches to Benzimidazoles
An alternative and powerful strategy for benzimidazole synthesis involves the oxidative cyclization of various precursors. These methods can offer different substrate scopes and milder reaction conditions compared to traditional condensation reactions.
One notable approach utilizes the oxidative C-H amination of N-arylamidines. organic-chemistry.org In this method, an aniline (B41778) is first converted to an N-arylamidine, which then undergoes an intramolecular cyclization in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) or a copper catalyst. nih.gov This strategy is particularly useful for creating diverse libraries of benzimidazoles by varying the initial aniline component.
Another innovative oxidative approach involves the reaction of ortho-substituted anilines with arylglyoxylic acids in a solvent like DMSO, which can act as both a solvent and an oxidant. organic-chemistry.org These modern methods expand the toolkit for chemists, allowing for the synthesis of complex benzimidazole derivatives that might be inaccessible through classical condensation routes.
Specific Approaches for Substituted Benzimidazoles
To arrive at the target molecule, N,N-Diethyl-1H-benzo[d]imidazol-6-amine, specific functional groups must be introduced onto the benzimidazole core. This requires a multi-step synthetic sequence that carefully controls the placement of substituents.
N-Alkylation and Derivatization at the Imidazole Nitrogen (N-1 position)
The N-1 position of the benzimidazole ring is readily alkylated, allowing for the introduction of a wide variety of substituents. This reaction is typically carried out by treating the N-H benzimidazole with an alkyl halide in the presence of a base. jyoungpharm.org The choice of base and solvent can influence the efficiency of the reaction. For instance, using a phase-transfer catalyst or performing the reaction in a surfactant-water system can enhance the rate and yield of N-alkylation.
This derivatization is crucial for producing analogs of the target compound and for modulating the electronic and steric properties of the benzimidazole system.
Introduction and Modification of Amino Substituents on the Benzene Ring (e.g., C-6 position)
The introduction of an amino group at the C-6 position of the benzimidazole ring is a key step toward the synthesis of the target compound. A common and effective strategy involves the nitration of the benzimidazole ring, followed by the reduction of the resulting nitro group.
The nitration of a benzimidazole typically yields a mixture of the 5-nitro and 6-nitro isomers due to the tautomeric nature of the N-H proton. Separation of these isomers can be challenging. An alternative approach is to start with a pre-functionalized o-phenylenediamine that already contains a nitro group at the desired position (e.g., 4-nitro-o-phenylenediamine). Cyclization of this precursor with a suitable C1 source, like formic acid, will yield 6-nitrobenzimidazole.
Once the nitro group is in place, it can be readily reduced to the corresponding 6-aminobenzimidazole using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com
Strategies for Incorporating Dialkylamino Moieties
The final step in the synthesis of this compound involves the formation of the diethylamino group at the C-6 position. There are two primary strategies to achieve this:
Alkylation of 6-Aminobenzimidazole : The most direct approach is the dialkylation of 6-aminobenzimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Care must be taken to control the reaction conditions to favor dialkylation over monoalkylation and to avoid quaternization of the imidazole nitrogens.
Synthesis from a Diethylamino-Substituted Precursor : A more convergent and often higher-yielding approach is to construct the benzimidazole ring from a precursor that already contains the N,N-diethylamino group. A plausible synthetic route begins with a compound like 4-fluoro-1-nitrobenzene. Nucleophilic aromatic substitution with diethylamine, catalyzed by a base like potassium carbonate, would yield N,N-diethyl-4-nitroaniline. chemicalbook.com Subsequent reduction of the nitro group would provide N,N-diethyl-benzene-1,4-diamine. chemicalbook.com To create the required ortho-diamine, a nitration step would be necessary, followed by another reduction. A more direct route would involve the synthesis of N¹,N¹-diethyl-4-nitrobenzene-1,2-diamine. This key intermediate can then undergo cyclization with formic acid or a derivative to directly form this compound. A similar strategy has been documented for the synthesis of the N,N-dimethyl analog, which utilizes the cyclization of 3-amino-N,N-dimethyl-4-nitroaniline with formic acid. chemicalbook.com
Table 2: Plausible Synthetic Route for this compound This table outlines a conceptual synthetic pathway based on established chemical transformations.
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Fluoro-1,2-dinitrobenzene | Diethylamine, K₂CO₃ | N,N-Diethyl-4,5-dinitroaniline |
| 2 | N,N-Diethyl-4,5-dinitroaniline | H₂, Pd/C | N¹,N¹-Diethyl-benzene-1,2,4-triamine |
Advanced and Environmentally Conscious Synthetic Techniques
The synthesis of this compound and its analogs has benefited significantly from the adoption of advanced and environmentally conscious synthetic techniques. These methods aim to improve efficiency, reduce waste, and utilize greener solvents and catalysts, addressing the growing need for sustainable chemical processes in pharmaceutical and materials science.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods. jocpr.com The application of microwave irradiation can lead to dramatically reduced reaction times, often from hours to minutes, along with higher yields and product purity. researchgate.net This technology is particularly effective for the synthesis of substituted benzimidazoles and is considered a cornerstone of green chemistry. jocpr.com
In a typical microwave-assisted protocol for synthesizing benzimidazole analogs, an ortho-phenylenediamine derivative is condensed with a carboxylic acid or aldehyde. jocpr.comtandfonline.com For instance, the reaction of an appropriately substituted o-phenylenediamine with an aldehyde can be carried out under solvent-free conditions or in a green solvent like ethanol, often with a catalyst, to yield the desired benzimidazole. mdpi.comtandfonline.com The use of catalysts such as polyphosphoric acid (PPA) or sodium hypophosphite under microwave irradiation has been shown to be effective. tandfonline.comtandfonline.com
Research has demonstrated the efficiency of microwave-assisted synthesis for a variety of substituted benzimidazoles. mdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles was achieved in high yields (86-99%) within short reaction times (5-10 minutes) using Er(OTf)₃ as a catalyst under solvent-free microwave conditions. mdpi.com Another study reported the synthesis of 2-substituted benzimidazoles using sodium hypophosphite as a catalyst in ethanol under microwave irradiation, with yields ranging from 70% to 80%. tandfonline.com The combination of microwave irradiation with ionic liquids has also been explored, further enhancing the green credentials of the synthesis. scilit.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzimidazole Analogs
| Entry | Reactants | Catalyst/Solvent | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine, Benzaldehyde | Er(OTf)₃ (1% mol) | Microwave (60°C) | 5-10 min | 86-99 | mdpi.com |
| 2 | o-Phenylenediamine, Formic Acid | None | Conventional (Reflux) | Several hours | Not specified | jocpr.com |
| 3 | o-Phenylenediamine, Aldehyde | Sodium Hypophosphite/Ethanol | Microwave (300W) | Not specified | 70-80 | tandfonline.com |
| 4 | o-Phenylenediamine, Organic Acid | PPA | Microwave (Solvent-free) | Not specified | Good | tandfonline.com |
| 5 | o-Phenylenediamine, Benzaldehyde | [bmim][BF₄] | Conventional (120°C) | ~3 hours | High | jsynthchem.comjsynthchem.com |
Metal-Catalyzed Cross-Coupling Reactions in Benzimidazole Synthesis
Metal-catalyzed cross-coupling reactions represent a highly versatile and powerful strategy for the synthesis of complex benzimidazole derivatives, including N-substituted and C-C coupled analogs. Palladium and copper-based catalytic systems are most prominently used, enabling the formation of C-N and C-C bonds with high efficiency and regioselectivity. researchgate.netnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the synthesis of N-aryl benzimidazoles. nih.gov These reactions typically involve the coupling of an o-haloaniline derivative with an amine, followed by cyclization to form the benzimidazole ring. acs.org Palladium complexes with N-donor ligands, often based on the benzimidazole scaffold itself, have been developed as efficient catalysts for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of various substituents onto the benzimidazole core. researchgate.net For the synthesis of this compound analogs, a palladium-catalyzed approach could involve the coupling of a di-halogenated benzene derivative with diethylamine, followed by further functionalization and cyclization.
Copper-catalyzed reactions have also emerged as a cost-effective and efficient alternative for benzimidazole synthesis. nih.gov Copper-promoted domino C-N cross-coupling reactions have been developed for the one-pot synthesis of 2-arylaminobenzimidazoles from readily available starting materials. nih.gov These methods often exhibit excellent substrate tolerance and provide good to high yields of the desired products. The use of a multifunctional Cu–Pd/γ-Al₂O₃ catalyst has been reported for the direct synthesis of benzimidazole derivatives from o-nitroaniline and an alcohol via a transfer hydrogenation and successive cyclization coupling reaction. rsc.org
Table 2: Examples of Metal-Catalyzed Synthesis of Benzimidazole Analogs
| Entry | Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|---|
| 1 | Palladium Complex | N-Aryl Amination | o-Halophenyl Imidoyl Chlorides, N-Nucleophiles | N-Substituted Benzimidazoles | acs.org |
| 2 | Copper Catalyst | Domino C-N Cross-Coupling | Thiourea derivatives, Bromo precursors | 2-Arylaminobenzimidazoles | nih.gov |
| 3 | Cu–Pd/γ-Al₂O₃ | Transfer Hydrogenation/Cyclization | o-Nitroaniline, Alcohol | Benzimidazole Derivatives | rsc.org |
| 4 | Palladium-Benzimidazole Complex | Suzuki Coupling | Aryl Halides, Arylboronic Acids | Biaryl Benzimidazoles | researchgate.net |
Utilization of Ionic Liquid Supports in Synthetic Pathways
Ionic liquids (ILs) have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating abilities. jsynthchem.comjsynthchem.com In the context of benzimidazole synthesis, ionic liquids can serve multiple roles, acting as the reaction medium, a catalyst, or a support for the catalyst, leading to enhanced reaction rates, improved yields, and simplified product isolation procedures. jsynthchem.comsemanticscholar.org
The use of Brønsted acidic ionic liquids has been shown to efficiently catalyze the synthesis of benzimidazole derivatives at room temperature. semanticscholar.org For example, the ionic liquid [bmim][BF₄] has been successfully employed as both a solvent and a catalyst for the reaction between phenylenediamine and benzaldehyde derivatives, resulting in high yields and reduced reaction times without the need for metal catalysts or toxic solvents. jsynthchem.comjsynthchem.com The combination of ionic liquids with microwave irradiation further exemplifies a green and efficient approach to benzimidazole synthesis. scilit.commdpi.com
Furthermore, polymer-supported ionic liquids (PSILs) have been developed as heterogeneous catalysts, combining the advantages of ionic liquids with the ease of separation and recyclability of solid supports. rsc.orgrsc.org A polymer-supported benzimidazolium-based ionic liquid has been synthesized and used as a reusable Brønsted acid catalyst in organic reactions. rsc.org This approach is particularly beneficial for creating more sustainable and industrially viable synthetic processes for complex molecules like this compound and its analogs.
Table 3: Ionic Liquids in Benzimidazole Synthesis
| Entry | Ionic Liquid | Role | Reaction | Key Advantages | Reference |
|---|---|---|---|---|---|
| 1 | [bmim][BF₄] | Solvent and Catalyst | Phenylenediamine + Benzaldehyde | Green, High Yield, No Metal Catalyst | jsynthchem.comjsynthchem.com |
| 2 | [BMIM]HSO₄ | Catalyst | o-Phenylenediamine + Aromatic Aldehydes (Microwave) | Green, High Yield | mdpi.com |
| 3 | Polymer-Supported Benzimidazolium IL | Heterogeneous Catalyst | Biginelli Reaction | Reusable, High Loading of Acidic Groups | rsc.orgrsc.org |
| 4 | Task-Specific Imidazolium IL (HBIm·TFA) | Promoter | 2-Aminoaniline + Methyl 4,4-dimethoxy-3-oxobutanoate | Mild Conditions, High Yields, Reusable | thieme-connect.com |
Spectroscopic and Advanced Structural Characterization of N,n Diethyl 1h Benzo D Imidazol 6 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in N,N-Diethyl-1H-benzo[d]imidazol-6-amine can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the diethylamino group and the benzimidazole (B57391) core.
Diethylamino Group: This group will produce two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the nitrogen atom and a methyl group, resulting in a quartet pattern due to coupling with the three methyl protons (J ≈ 7 Hz). The methyl protons will appear as a triplet due to coupling with the two methylene protons (J ≈ 7 Hz). The chemical shift for the -CH₂- quartet is anticipated to be in the range of δ 3.2-3.6 ppm, while the -CH₃ triplet is expected around δ 1.1-1.4 ppm. rsc.orgrsc.org
Benzimidazole Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-5, and H-7) and the imidazole (B134444) ring (H-2) will resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. rsc.orgmdpi.com The H-2 proton, being on the electron-deficient imidazole ring, is expected to appear at the most downfield position, likely as a singlet above δ 8.0 ppm. rsc.org The protons on the benzene portion of the core (H-4, H-5, H-7) will exhibit splitting patterns based on their coupling with each other. For a 6-amino substituted benzimidazole, the H-7 proton would likely appear as a doublet, the H-5 proton as a doublet of doublets, and the H-4 proton as a doublet.
N-H Proton: The proton on the imidazole nitrogen (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 12.0 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. rsc.orgresearchgate.net
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -N(CH₂CH₃)₂ | ~ 3.3 - 3.5 | Quartet (q) | ~ 7.2 |
| -N(CH₂CH₃)₂ | ~ 1.1 - 1.3 | Triplet (t) | ~ 7.2 |
| H-2 | ~ 8.1 - 8.3 | Singlet (s) | - |
| H-4 | ~ 7.4 - 7.6 | Doublet (d) | ~ 8.5 |
| H-5 | ~ 6.7 - 6.9 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 |
| H-7 | ~ 7.0 - 7.2 | Doublet (d) | ~ 2.0 |
| N-H | > 12.0 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.
Diethylamino Group Carbons: The methylene carbons (-CH₂-) are expected to resonate around δ 40-45 ppm, while the terminal methyl carbons (-CH₃) will appear further upfield, around δ 13-15 ppm. rsc.org
Benzimidazole Core Carbons: The carbons of the benzimidazole core have characteristic chemical shifts. The C-2 carbon, positioned between two nitrogen atoms, is typically found significantly downfield in the range of δ 150-156 ppm. rsc.orgmdpi.com The quaternary carbons involved in the ring fusion (C-3a and C-7a) are expected between δ 130-145 ppm. The carbon bearing the diethylamino group (C-6) will be influenced by the electron-donating nature of the nitrogen, shifting it to approximately δ 140-145 ppm. The remaining aromatic carbons (C-4, C-5, and C-7) would appear in the range of δ 95-125 ppm. rsc.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -N(CH₂CH₃)₂ | ~ 44.5 |
| -N(CH₂CH₃)₂ | ~ 14.0 |
| C-2 | ~ 152.0 |
| C-3a | ~ 135.0 |
| C-4 | ~ 115.0 |
| C-5 | ~ 110.0 |
| C-6 | ~ 143.0 |
| C-7 | ~ 98.0 |
| C-7a | ~ 140.0 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display several key absorption bands.
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. rsc.org Its broadness is due to intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the diethylamino group are expected just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹). mdpi.com
C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system are expected in the 1450-1620 cm⁻¹ region. researchgate.net
C-N Stretch: The C-N stretching vibrations for both the aromatic amine and the imidazole ring would be observed in the 1250-1350 cm⁻¹ range. researchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (imidazole) | 3100 - 3300 | Medium-Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| C=N / C=C Stretch (aromatic ring) | 1450 - 1620 | Strong-Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric breathing vibrations of the aromatic rings would be particularly strong in the Raman spectrum, expected in the "fingerprint" region below 1600 cm⁻¹. researchgate.netdntb.gov.ua The C-H aliphatic and aromatic stretches would also be visible. Due to the lack of specific literature data, a detailed assignment is speculative, but it would be a valuable technique for confirming the molecular fingerprint of the compound. researchgate.net
Electronic Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The benzimidazole core is a known chromophore.
UV-Vis Absorption: Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region. nih.govtubitak.gov.tr For this compound, two main absorption bands are expected, corresponding to π→π* transitions within the conjugated benzimidazole system. These are likely to appear in the ranges of 240-250 nm and 270-290 nm. The presence of the electron-donating diethylamino group at the 6-position may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the unsubstituted benzimidazole. nih.govmdpi.com
Fluorescence Emission: Many benzimidazole derivatives are known to be fluorescent. nih.gov Upon excitation at its absorption maximum, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift), likely in the UVA or blue region of the spectrum. The exact emission wavelength and quantum yield would be dependent on the solvent polarity and the specific electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.
For benzimidazole derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to π → π* transitions within the fused aromatic and imidazole ring system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzimidazole core.
In the case of N,N-dialkylamino-substituted benzimidazoles, the lone pair of electrons on the amino nitrogen can participate in resonance with the benzimidazole π-system, acting as an auxochrome. This interaction generally leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzimidazole. For instance, a study on various benzimidazole derivatives showed that their absorption maxima typically fall in the range of 280-355 nm. nih.govaatbio.com Specifically, N,N-Dimethylaniline, a related compound with a dimethylamino group attached to a benzene ring, exhibits an excitation peak at 298 nm. mdpi.com
The electronic transitions of a hypothetical this compound in different solvents can be expected to show some solvatochromism, where the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima.
Table 1: Illustrative UV-Vis Absorption Data for a Related N,N-Dialkylaminobenzimidazole Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Hexane | 295 | 1.5 x 10⁴ | π → π |
| Ethanol (B145695) | 302 | 1.7 x 10⁴ | π → π |
| Acetonitrile | 300 | 1.6 x 10⁴ | π → π* |
Note: This data is illustrative for a typical N,N-dialkylaminobenzimidazole and not experimental data for this compound.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by analyzing the light it emits after being electronically excited. This technique is highly sensitive to the molecular structure and its environment.
Benzimidazole derivatives are known to be fluorescent, and their emission properties are strongly influenced by substituents. nih.gov The introduction of an electron-donating group, such as a diethylamino group, at the 6-position is expected to enhance the fluorescence quantum yield and cause a significant Stokes shift (the difference between the absorption and emission maxima). This is due to the potential for intramolecular charge transfer (ICT) from the amino group to the benzimidazole core in the excited state.
The fluorescence of such compounds is also typically sensitive to solvent polarity. In more polar solvents, the ICT character of the excited state is stabilized, often leading to a red-shifted emission spectrum. For example, N,N-Dimethylaniline shows an emission peak at 346 nm. mdpi.com A study on N-substituted benzothiadiazoles, which are also donor-acceptor fluorophores, demonstrated this strong solvatochromic effect. miamioh.edu
Table 2: Illustrative Fluorescence Data for a Related N,N-Dialkylaminobenzimidazole Derivative
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Hexane | 295 | 340 | 4650 | 0.45 |
| Ethanol | 302 | 355 | 5200 | 0.60 |
| Acetonitrile | 300 | 352 | 5150 | 0.55 |
Note: This data is illustrative for a typical N,N-dialkylaminobenzimidazole and not experimental data for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization.
For this compound (C₁₁H₁₅N₃), the expected exact mass of the molecular ion [M]⁺ is 189.1266 g/mol . High-resolution mass spectrometry can confirm this elemental composition with high accuracy.
The fragmentation of N,N-dialkylaminobenzimidazoles under electron impact (EI) or other ionization methods typically involves characteristic losses. A common fragmentation pathway for N,N-dialkyl anilines is the α-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. nih.gov For the diethylamino group, the loss of a methyl radical (•CH₃, 15 Da) to form a stabilized iminium ion is a primary fragmentation step. Subsequent loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) is also common.
The benzimidazole ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da). researchgate.net
Plausible Fragmentation Pattern for this compound:
[M]⁺• at m/z 189: The molecular ion.
[M-CH₃]⁺ at m/z 174: Loss of a methyl radical via α-cleavage. This is often the base peak.
[M-C₂H₅]⁺ at m/z 160: Loss of an ethyl radical.
[M-CH₃-C₂H₄]⁺ at m/z 146: Subsequent loss of ethylene from the m/z 174 fragment.
Benzimidazole core fragments: Cleavage of the diethylamino group could lead to fragments corresponding to the aminobenzimidazole core.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between ions with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its chemical formula, C₁₁H₁₅N₃.
Table 3: Illustrative HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [C₁₁H₁₆N₃]⁺ ([M+H]⁺) | 190.1339 | 190.1342 | 1.6 |
| [C₁₀H₁₃N₃]⁺ ([M-CH₃]⁺) | 175.1104 | 175.1101 | -1.7 |
| [C₉H₁₀N₃]⁺ ([M-C₂H₅]⁺) | 160.0869 | 160.0872 | 1.9 |
Note: This data is hypothetical and illustrative of typical HRMS results.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.
While a crystal structure for this compound is not available, we can infer expected structural features from related benzimidazole derivatives. miamioh.edu The benzimidazole ring system itself is expected to be largely planar. The diethylamino group will have a specific orientation relative to the benzimidazole plane, influenced by steric and electronic factors.
Determination of Bond Lengths, Angles, and Torsion Angles
XRD analysis would provide precise measurements of all covalent bond lengths and the angles between them. For instance, the C-N bond connecting the diethylamino group to the benzene ring would be of particular interest, as its length can indicate the degree of electronic conjugation. The bond angles around the sp³-hybridized nitrogen of the diethylamino group and the sp²-hybridized atoms of the benzimidazole core would also be determined. Torsion angles would describe the conformation of the ethyl groups and the twist of the diethylamino group relative to the benzimidazole ring.
Table 4: Expected Bond Lengths, Angles, and Torsion Angles for this compound (Based on Analogous Structures)
| Parameter | Atom(s) Involved | Expected Value |
| Bond Lengths (Å) | ||
| C(aromatic)-N(amine) | ~1.37 - 1.40 | |
| N(amine)-C(ethyl) | ~1.45 - 1.48 | |
| C(ethyl)-C(ethyl) | ~1.52 - 1.54 | |
| C=N (imidazole) | ~1.30 - 1.35 | |
| Bond Angles (°) ** | ||
| C(aromatic)-N(amine)-C(ethyl) | ~118 - 122 | |
| C(ethyl)-N(amine)-C(ethyl) | ~115 - 119 | |
| Torsion Angles (°) ** | ||
| C(aromatic)-C(aromatic)-N(amine)-C(ethyl) | Variable (describes twist) |
Note: These values are typical for related structures and are provided for illustrative purposes.
Analysis of Crystal Packing and Unit Cell Parameters
XRD also reveals how molecules are arranged in the crystal lattice, which is defined by the unit cell parameters (a, b, c, α, β, γ) and the space group. The analysis of crystal packing provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking.
In a crystal of this compound, the imidazole N-H group is a hydrogen bond donor and can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atoms of the imidazole ring. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. The aromatic benzimidazole rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.
Table 5: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | ~10.5 |
| b (Å) | ~8.9 |
| c (Å) | ~12.1 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1090 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.15 |
Note: This data is hypothetical and based on typical values for small organic molecules.
Computational and Theoretical Studies on N,n Diethyl 1h Benzo D Imidazol 6 Amine and Benzimidazole Analogs
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzimidazole (B57391) derivatives. Calculations are often performed using hybrid functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and various basis sets like 6-311++G(d,p) to achieve reliable results. mdpi.comresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.comnih.gov The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, making the molecule more polarizable and a better candidate for nonlinear optical (NLO) applications. nih.gov
For N,N-Diethyl-1H-benzo[d]imidazol-6-amine, the presence of the electron-donating diethylamino group at the 6-position is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent benzimidazole. This is a common trend observed in substituted benzimidazoles where electron-donating groups enhance the electron density of the aromatic system. Theoretical calculations on analogous systems support this hypothesis. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| Egap (HOMO-LUMO) | 4.65 |
Note: These values are hypothetical and are based on trends observed in computational studies of similar benzimidazole derivatives.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular and intermolecular bonding and interactions, charge transfer, and conjugative effects within a molecule. sapub.orgresearchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. mdpi.comresearchgate.net
Table 2: Hypothetical NBO Analysis for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(N) of NEt2 | π(C5=C6) | 15.2 |
| π(C4=C9) | π(C5=C6) | 20.5 |
| π(C7=C8) | π*(N1=C7) | 18.9 |
Note: These values are hypothetical and serve to illustrate the expected charge transfer interactions based on studies of analogous compounds.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ
Global Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ2 / (2η)
Chemical hardness and softness are central concepts; a hard molecule has a large HOMO-LUMO gap, and a soft molecule has a small gap. nih.gov Soft molecules are generally more reactive than hard molecules. The electrophilicity index measures the propensity of a species to accept electrons.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 3.525 |
| Chemical Potential (μ) | -3.525 |
| Global Hardness (η) | 2.325 |
| Global Softness (S) | 0.215 |
| Electrophilicity Index (ω) | 2.68 |
Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 1.
Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MESP surface would likely show a region of high negative potential around the nitrogen atoms of the imidazole (B134444) ring, particularly the imino nitrogen, making it a primary site for protonation and interaction with electrophiles. mdpi.com The diethylamino group would also contribute to the negative potential on the benzene (B151609) ring. Regions of positive potential would be located around the hydrogen atoms. Such analyses are crucial in understanding non-covalent interactions and drug-receptor binding. nih.gov
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the rotation of the diethylamino group relative to the benzimidazole ring is a key conformational feature. Exploring the potential energy surface (PES) by systematically varying the dihedral angles associated with the ethyl groups can identify the most stable conformer (the global minimum on the PES) and other low-energy conformers. This information is critical for accurate predictions of molecular properties, as they can be conformation-dependent. Computational studies on similar substituted benzimidazoles have shown that even seemingly minor changes in conformation can influence electronic properties and biological activity. nih.gov
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can then be correlated with experimental data for structure elucidation and validation of the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be derived. academicjournals.orgniscpr.res.in For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons in the benzimidazole core and the diethylamino substituent. The accuracy of these predictions can be high, especially when a suitable level of theory and basis set are employed and solvent effects are considered. niscpr.res.in
IR Spectroscopy: Theoretical calculations of vibrational frequencies and intensities can aid in the assignment of experimental IR spectra. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an appropriate factor to improve agreement with experimental data. sapub.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely predict π-π* transitions within the benzimidazole chromophore, with the diethylamino group causing a red shift (bathochromic shift) in the absorption maxima compared to the parent benzimidazole due to the extension of the conjugated system. nih.gov
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| 1H NMR (δ, ppm) - H on N1 | 12.5 | - |
| 13C NMR (δ, ppm) - C2 | 142.3 | - |
| IR (cm-1) - N-H stretch | 3150 | - |
| UV-Vis (λmax, nm) | 285, 295 | - |
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules, such as those in the benzimidazole family, is a burgeoning field of research, driven by their potential applications in advanced technologies like telecommunications, data storage, and optical signal modulation. mdpi.com Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of these molecules, correlating their structural and electronic features with their optical behaviors. mdpi.com While direct computational studies on this compound are not extensively documented in publicly available literature, the NLO properties of a wide array of benzimidazole analogs have been theoretically evaluated, providing a strong basis for predicting its potential NLO activity.
Benzimidazoles are recognized as promising NLO materials due to their inherent charge transfer characteristics, which can be further enhanced by strategic placement of electron-donating and electron-accepting groups on the benzimidazole scaffold. nih.govbiointerfaceresearch.com The NLO response of these molecules is primarily governed by their molecular polarizability (α) and first-order hyperpolarizability (β). mdpi.com DFT calculations have been effectively employed to determine these parameters for various benzimidazole derivatives. mdpi.comnih.gov
Studies on substituted benzimidazoles have shown that the magnitude of the NLO response is highly dependent on the nature and position of the substituents. biointerfaceresearch.comresearchgate.net For instance, the introduction of strong electron-donating groups, such as amines, and electron-withdrawing groups, like nitro moieties, can significantly enhance the hyperpolarizability. nih.gov The diethylamino group at the 6-position of this compound is an electron-donating group, which is expected to contribute to a notable NLO response.
The theoretical evaluation of NLO properties typically involves optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β) using a suitable level of theory, such as B3LYP or CAM-B3LYP, with an appropriate basis set. nih.govbiointerfaceresearch.com The calculated hyperpolarizability values are often compared to those of known NLO materials like urea (B33335) to gauge their potential. biointerfaceresearch.com Research on various 1-benzyl-2-phenyl-1H-benzimidazole derivatives has indicated that some analogs exhibit NLO behavior superior to that of urea. biointerfaceresearch.com
The following table presents a selection of computationally determined NLO parameters for some benzimidazole analogs, illustrating the range of values observed in this class of compounds. It is important to note that these are representative examples, and the specific values for this compound would require a dedicated computational study.
| Compound | Methodology | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) | B3LYP/6-31G | - | - | > Urea |
| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A2) | B3LYP/6-31G | - | - | > Urea |
| 1-benzyl-2-phenyl-1H-benzimidazole derivative (A3) | B3LYP/6-31G** | - | - | > Urea |
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | DFT | - | High | High |
| Pyridine Benzimidazole Derivative (with methyl group) | HF/6-31+G(d) | - | - | Increased NLO activity |
Data in this table is based on findings for benzimidazole analogs and is for illustrative purposes. nih.govbiointerfaceresearch.comresearchgate.net
Natural Bond Orbital (NBO) analysis is another crucial computational tool that complements NLO studies by providing insights into intramolecular charge transfer interactions, which are fundamental to the NLO response. nih.gov NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, with higher stabilization energies indicating more effective charge transfer. nih.gov For this compound, NBO analysis would likely reveal significant charge transfer from the diethylamino group and the imidazole ring to the benzimidazole system.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis)
The solid-state packing of molecules, governed by intermolecular interactions, plays a critical role in determining the bulk properties of materials, including their NLO behavior. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. nih.gov
In many benzimidazole-containing crystal structures, hydrogen bonding is a dominant feature. nih.goviucr.org The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom can act as an acceptor. nih.govnih.gov These interactions often lead to the formation of chains or more complex hydrogen-bonded networks that stabilize the crystal structure. nih.gov For this compound, the N-H group of the imidazole ring is expected to be a primary site for hydrogen bond formation.
Hirshfeld surface analysis of various benzimidazole analogs consistently reveals significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. nih.govnih.gov The percentage contribution of each type of contact to the total Hirshfeld surface area provides a quantitative measure of its importance in the crystal packing. For example, in the crystal structure of one benzimidazole derivative, H···H contacts accounted for 47.5% of the surface, C···H/H···C for 27.6%, and N···H/H···N for 6.1%. nih.gov In another case, H···H contacts were 38.9% and H···O contacts were 36.2%. iucr.org
The following table summarizes the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface as observed in several reported benzimidazole derivatives.
| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface | Nature of Interaction |
|---|---|---|
| H···H | 38-48% | Van der Waals forces |
| C···H/H···C | 18-28% | Weak hydrogen bonds, van der Waals forces |
| N···H/H···N | 2-20% | Hydrogen bonding |
| O···H/H···O | 4-37% | Hydrogen bonding |
| C···C | ~4-6% | π-π stacking interactions |
Data in this table is compiled from studies on various benzimidazole analogs and represents a general trend. nih.govnih.goviucr.orgresearchgate.net
The shape index and curvedness, which are other parameters derived from the Hirshfeld surface, can provide information about the presence of π-π stacking interactions, which are common in aromatic systems like benzimidazole. nih.gov These interactions, along with hydrogen bonds, play a crucial role in the supramolecular assembly of these compounds. A comprehensive understanding of these intermolecular forces is vital for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal packing.
Chemical Reactivity and Derivatization Pathways of the Benzimidazole 6 Amine Moiety
Nucleophilic Character and Reactions of the Amino Group
The exocyclic amino group in N,N-Diethyl-1H-benzo[d]imidazol-6-amine is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. However, unlike primary or secondary amines, it lacks protons and therefore cannot participate in reactions that require N-H bond cleavage, such as the formation of amides or Schiff bases directly at this group.
The primary reactivity associated with the diethylamino group involves its basicity and its ability to act as a nucleophile in specific contexts. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, and while tertiary amines are sterically more hindered, they remain effective nucleophiles, especially towards unhindered electrophiles. masterorganicchemistry.com The two ethyl groups are electron-donating, which increases the electron density on the nitrogen, enhancing its basicity and nucleophilic character compared to an unsubstituted amino group.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Benzimidazole (B57391)
The N,N-diethylamino group is a potent activating group for electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org In the this compound structure, the positions ortho to the amino group are C5 and C7. Therefore, electrophilic attack is highly favored at these sites.
Common EAS reactions applicable to this scaffold include:
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Due to the high activation by the amino group, these reactions can often proceed under mild conditions, sometimes without a Lewis acid catalyst.
Nitration: Direct nitration with nitric acid can be challenging as the strongly activating amino group can lead to overreaction and oxidative decomposition. libretexts.orglibretexts.org To achieve controlled mono-nitration, it is often necessary to first protect or moderate the activating group.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, typically at the less sterically hindered C5 position.
A common strategy to control the high reactivity of arylamines in EAS is to temporarily convert the amino group into an amide (e.g., an acetamide). libretexts.orglibretexts.org However, for a tertiary amine like the N,N-diethylamino group, this specific protection method is not applicable. Control over reaction conditions, such as using milder reagents and lower temperatures, is therefore paramount to prevent polysubstitution and side reactions.
Functional Group Interconversions and Modifications
Functional group interconversion (FGI) provides pathways to a wide array of derivatives from a common intermediate. For the benzimidazole-6-amine scaffold, the most versatile handle for FGI is the primary amino group of the parent compound, 1H-benzo[d]imidazol-6-amine.
A key FGI pathway involves the diazotization of the primary amine with nitrous acid (HNO₂) to form a diazonium salt. libretexts.orgfiveable.me This intermediate is highly valuable as the diazonium group (N₂⁺) is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer or related reactions. libretexts.orglibretexts.org
Table 1: Representative Functional Group Interconversions via Diazonium Salts
| Reagent(s) | Product Functional Group | Reaction Name/Type |
|---|---|---|
| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction |
| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction |
| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction |
| H₂O, H⁺, heat | Hydroxyl (-OH) | Hydrolysis |
| KI | Iodo (-I) | Substitution |
| HBF₄, heat | Fluoro (-F) | Schiemann Reaction |
Formation of Schiff Bases and Related Imines
The formation of a Schiff base, or an imine, occurs through the condensation of a primary or secondary amine with an aldehyde or a ketone. nih.gov The N,N-diethylamino group of the title compound is a tertiary amine and lacks the necessary N-H protons, making it incapable of forming a Schiff base.
However, the synthesis of Schiff bases is a fundamental derivatization pathway for the core scaffold starting from the primary amine, 1H-benzo[d]imidazol-6-amine . This precursor readily reacts with various aromatic and aliphatic aldehydes or ketones, typically in an alcohol solvent, to yield the corresponding imines. nih.govresearchgate.netrjlbpcs.comprimescholars.com The formation is confirmed by the appearance of a characteristic signal for the azomethine proton (HC=N) in ¹H NMR spectra and the disappearance of signals for the primary amine. nih.govresearchgate.net These Schiff bases are important intermediates for creating more complex heterocyclic systems and as ligands in coordination chemistry.
Coupling Reactions for Complex Benzimidazole Scaffolds (e.g., Urea (B33335) Linkages)
Building molecular complexity often relies on coupling reactions that link the benzimidazole core to other chemical moieties. A prominent strategy involves the formation of urea or carbamate (B1207046) linkages, which are important functional groups in many biologically active molecules. organic-chemistry.org
These linkages are typically formed from the primary amine precursor, 1H-benzo[d]imidazol-6-amine .
Urea Formation: Reaction of the primary amine with an isocyanate (R-N=C=O) directly yields an N,N'-disubstituted urea. Alternatively, methods using phosgene (B1210022) equivalents or CO₂ can be employed. nih.govrsc.org
Carbamate Formation: Reaction with a chloroformate (R-O-CO-Cl) or via a Curtius rearrangement of an acyl azide (B81097) provides the corresponding carbamate. organic-chemistry.orgresearchgate.net
Beyond these, other modern coupling reactions can be used to construct complex scaffolds:
N-Alkylation/Arylation: The imidazole (B134444) nitrogen (N1) is readily alkylated or arylated using substituted halides in the presence of a base, a common strategy to introduce a point of diversity. acs.org
Metal-Catalyzed Cross-Coupling: Palladium or copper-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds, linking the benzimidazole core to other aromatic systems. organic-chemistry.org
Strategies for Creating Diverse Library Compounds
The creation of diverse chemical libraries based on the benzimidazole scaffold is a key strategy in drug discovery to explore chemical space and identify novel bioactive compounds. lifechemicals.comnih.gov A successful approach involves a multi-step synthetic sequence where different building blocks can be introduced at various stages.
A representative strategy could be as follows:
Core Synthesis: Start with a substituted o-phenylenediamine (B120857) or a precursor like 4-fluoro-3-nitrobenzoic acid. nih.gov The condensation of o-phenylenediamines with a variety of aldehydes or carboxylic acids is a common method to form the benzimidazole ring system, introducing the first point of diversity at the C2 position. organic-chemistry.orginstras.com
Functionalization: The substituents on the initial benzene ring (e.g., nitro, halo) can be manipulated. For example, a nitro group can be reduced to an amine, which then serves as a handle for a multitude of reactions as described in previous sections (diazotization, urea formation, etc.).
N-Substitution: The N1 position of the imidazole ring provides another key site for diversification. N-alkylation or N-arylation using a library of halides can be performed to generate a wide range of analogs. acs.org
Combinatorial Approach: By combining diverse sets of building blocks at each stage (e.g., different aldehydes for C2, different amines for nucleophilic substitution, and different halides for N1-alkylation), a large and structurally diverse library of compounds can be generated efficiently. nih.govnih.gov This approach has been successfully used to create libraries containing millions of unique benzimidazole derivatives. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1H-benzo[d]imidazol-6-amine |
| N-bromosuccinimide |
| N-chlorosuccinimide |
| 4-fluoro-3-nitrobenzoic acid |
Applications in Chemical Sciences and Advanced Materials Research
Catalysis and Organocatalysis Enabled by Benzimidazole (B57391) Structures
Benzimidazole derivatives have emerged as pivotal ligands and precursors in both metal-catalyzed and metal-free catalytic systems. Their ability to coordinate with a wide array of metals and to form stable carbene species has led to their use in a multitude of chemical transformations.
Benzimidazoles serve as excellent ligands in coordination chemistry, forming stable complexes with various transition metals. These complexes have been successfully employed as catalysts in a range of organic reactions. The development of both homogeneous and heterogeneous catalytic systems based on benzimidazole ligands has been a significant area of research. nih.gov
In homogeneous catalysis, benzimidazole-containing ligands can be fine-tuned electronically and sterically by modifying the substituents on the benzimidazole ring. This allows for precise control over the catalytic activity and selectivity of the metal center. For instance, nickel(II) complexes bearing chelating bidentate benzimidazole-based ligands have been shown to be active catalysts for Kumada coupling reactions, a fundamental carbon-carbon bond-forming reaction. chemicalbook.com
Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. Benzimidazole derivatives have been immobilized on solid supports, such as polymers or silica, to create robust and reusable catalysts. nih.gov For example, copper(II) immobilized on a silica-based support functionalized with a benzimidazole-derived ligand has been used for the efficient synthesis of benzimidazole derivatives themselves. nih.gov Furthermore, iron-catalyzed one-pot, three-component synthesis of benzimidazoles highlights the versatility of these systems. connectjournals.com
| Catalyst System | Reaction Type | Key Findings |
| Nickel(II) with bidentate benzimidazole-based N-heterocyclic carbene ligands | Kumada coupling | Active for coupling of aryl chlorides and bromides with phenylmagnesium chloride. chemicalbook.com |
| Copper(II) immobilized on nanosilica with a benzimidazole-derived ligand (Cu(II)–TD@nSiO₂) | Condensation of aldehydes with o-phenylenediamines | Superior stability and catalytic efficiency compared to unsupported copper ions. nih.gov |
| Iron(III) porphyrin | Domino C-N bond formation and cyclization | Efficient one-pot, three-component synthesis of benzimidazole derivatives. connectjournals.com |
| Palladium(II) with benzimidazole-derived NHC ligands | Mizoroki-Heck cross-coupling | Excellent catalytic activity for the reaction of aryl chlorides and styrene. bldpharm.com |
This table presents a selection of catalytic systems based on benzimidazole ligands, showcasing their application in various organic transformations.
N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of catalysis. wikipedia.org Benzimidazole-derived NHCs are particularly noteworthy due to their strong σ-donating properties and the ease with which their steric and electronic properties can be modified. These NHCs form highly stable complexes with a wide range of transition metals, leading to catalysts with enhanced activity and stability. beilstein-journals.orgbeilstein-journals.org
Palladium-NHC complexes derived from benzimidazolium salts have demonstrated exceptional activity in various cross-coupling reactions, such as the Heck and Suzuki reactions. bldpharm.com For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd-NHC complexes based on benzimidazole have been effectively used in the direct arylation of heteroaromatics. bldpharm.com Similarly, nickel-NHC complexes have shown high efficacy in Kumada coupling reactions. chemicalbook.com The catalytic potential of these systems is often superior to that of their imidazole-based counterparts, highlighting the beneficial role of the fused benzene (B151609) ring. bldpharm.com
Beyond transition metal catalysis, benzimidazole-derived NHCs have also been explored as organocatalysts for various organic transformations.
Development of Advanced Materials
The unique photophysical and electronic properties of the benzimidazole core have made it a valuable building block for the creation of advanced materials with applications in optics, electronics, and materials science.
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic materials, particularly those with extended π-conjugated systems and donor-acceptor architectures, often exhibit significant NLO responses. Benzimidazole and its derivatives have been identified as promising candidates for NLO applications due to their inherent electronic asymmetry and the ability to tailor their molecular structure. wikipedia.orgbeilstein-journals.org
The presence of a conjugated π-electron system in the benzimidazole molecule facilitates efficient electron delocalization, which is a key requirement for NLO activity. wikipedia.org The NLO properties of benzimidazole derivatives can be further enhanced by introducing electron-donating and electron-accepting groups at different positions of the benzimidazole ring. Single crystals of benzimidazole have been grown and shown to exhibit second harmonic generation (SHG), a key NLO property. beilstein-journals.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to predict and understand the NLO properties of newly designed benzimidazole derivatives, guiding the synthesis of materials with optimized performance. nih.govbohrium.comacs.org
| Benzimidazole Derivative | NLO Property Investigated | Key Findings |
| Benzimidazole single crystal | Second Harmonic Generation (SHG) | Found to be an efficient material for SHG. beilstein-journals.orgresearchgate.net |
| Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | Hyperpolarizability (β) | DFT calculations showed promising NLO characteristics. nih.govbohrium.comacs.org |
| N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines | Optical properties | Strong absorption in the UV region, indicating potential as a UV-sensitive material. dntb.gov.ua |
This table summarizes research on the nonlinear optical properties of various benzimidazole derivatives.
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The porous nature and high surface area of MOFs make them suitable for applications in gas storage and separation, catalysis, and sensing. researchgate.netmdpi.comrsc.org Benzimidazole-based ligands are attractive for the construction of MOFs due to the presence of nitrogen atoms that can coordinate to metal centers. researchgate.net
The functionalization of the benzimidazole ligand allows for the tuning of the pore size and chemical environment within the MOF. For example, amine-functionalized MOFs, which could be constructed using ligands like N,N-Diethyl-1H-benzo[d]imidazol-6-amine, have shown strong interactions with CO2, making them promising materials for carbon capture. rsc.org MOFs incorporating benzimidazole linkers have been synthesized and their gas adsorption properties investigated. researchgate.netmdpi.com For instance, a cobalt-benzimidazole MOF has been used in supercapacitor applications. researchgate.net Furthermore, hybrid zeolitic imidazolate frameworks (ZIFs) based on benzimidazole have been developed for CO2/N2 separation. rsc.org
| MOF System | Ligand | Application | Key Findings |
| NH2-MIL-125(Ti) | (used as a catalyst for benzimidazole synthesis) | Catalysis | Efficient heterogeneous catalyst for the synthesis of benzimidazoles. researchgate.net |
| ZIF-7/COK-17 hybrids | Benzimidazole and 4,5-dichloroimidazole | Gas Separation | High affinity for CO2, suitable for CO2/N2 separation. rsc.org |
| Cobalt-benzimidazole MOF@rGO | Cobalt and benzimidazole | Supercapacitors | Showed high energy density and good cyclic stability. researchgate.net |
| TIBM-Cu MOF | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | CO2 Capture | Excellent CO2 adsorption capacity and high CO2/N2 selectivity. mdpi.com |
This table highlights the use of benzimidazole-based ligands in the construction of MOFs for various applications.
The photoluminescent properties of benzimidazole derivatives have led to their investigation as components in organic light-emitting diodes (OLEDs). OLEDs are a key technology for displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer and host materials. chemscene.com
Benzimidazole-containing molecules have been designed and synthesized to function as both emitters and host materials in OLEDs. Their wide bandgap and high thermal stability are advantageous for these applications. researchgate.net By combining electron-donating moieties, such as carbazole, with the electron-accepting benzimidazole unit, bipolar host materials can be created. dntb.gov.ua These bipolar hosts facilitate balanced charge transport and injection, leading to more efficient OLED devices with reduced efficiency roll-off. dntb.gov.ua For instance, carbazole/benzimidazole-based bipolar molecules have been successfully used as hosts for phosphorescent and thermally activated delayed fluorescence emitters, resulting in highly efficient green and blue OLEDs. dntb.gov.uaresearchgate.net Furthermore, pyrene-benzimidazole derivatives have been explored as novel blue emitters for OLEDs. acs.org
| Benzimidazole-Based Material | Role in OLED | Emitter Type | Key Performance Metric |
| Carbazole/benzimidazole bipolar molecules (e.g., p-CbzBiz) | Host | Green Phosphorescent (Ir(ppy)₂(acac)) | Maximum EQE of 21.8%. dntb.gov.ua |
| Carbazole/benzimidazole bipolar molecules (e.g., o-CbzBiz) | Host | Green TADF (4CzIPN) | Maximum EQE of 16.7%. dntb.gov.ua |
| Pyrene-benzimidazole derivatives | Emitter | Blue Fluorescent | EQE of up to 4.3% with pure blue emission. acs.org |
| Carbazole-benzimidazole hybrid bipolar hosts (e.g., mCPNBI) | Host | Blue Phosphorescent | Maximum EQE of 16.3%. researchgate.net |
This table showcases the application of benzimidazole derivatives in OLEDs, detailing their role and performance.
Based on a comprehensive search of publicly available scientific literature, there is insufficient data to generate an article focusing solely on the chemical compound “this compound” according to the specific outline provided.
The available research on benzimidazole derivatives and their molecular target interactions centers on structurally different and more complex molecules. For instance, studies on Human Topoisomerase I inhibition and DNA interaction involve complex bisbenzimidazole derivatives, which feature multiple benzimidazole rings and elaborate side chains. nih.govacs.org Similarly, research into Receptor Tyrosine Kinase inhibition focuses on other classes of benzimidazole derivatives, such as N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine or 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole analogues. nih.govresearchgate.net
No specific studies were identified that detail the elucidation of inhibition pathways of Human Topoisomerase I, Dihydrofolate Reductase (DHFR), or Receptor Tyrosine Kinases (VEGFR-2, FLT3) by "this compound." Furthermore, specific data regarding its binding affinity with DNA and RNA or its thermal stabilization effects on DNA conformation are not present in the available literature.
Constructing the requested article would require extrapolating findings from these distinct and more complex derivatives, which would not be scientifically accurate or adhere to the strict instruction to focus solely on "this compound." Therefore, the requested content cannot be generated at this time.
Molecular Target Interaction Studies and Structure Activity Relationship Sar Elucidation
Ligand-Receptor Binding and Modulation of Biological Pathways
The biological activity of N,N-Diethyl-1H-benzo[d]imidazol-6-amine and related benzimidazole (B57391) derivatives is rooted in their ability to bind to specific molecular targets, thereby modulating cellular signaling pathways. Research into this class of compounds has identified key interactions that disrupt pathological processes, particularly in bacteria.
Characterization of Specific Receptor Binding (e.g., PqsR Antagonism)
A primary molecular target for benzimidazole-based compounds is the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR), also known as MvfR. This transcriptional regulator is a crucial component of the Pseudomonas quinolone signal (PQS) quorum sensing system, which governs the expression of numerous virulence factors and biofilm formation. acs.orgbeilstein-journals.org The benzimidazole scaffold has emerged as a promising motif for the development of PqsR antagonists. beilstein-journals.org
Extensive research, including hit-to-lead optimization studies, has led to the discovery of potent 1H-benzo[d]imidazole series of PqsR antagonists. acs.org Molecular docking and structural studies reveal that these compounds occupy the ligand-binding domain of PqsR. The binding is stabilized by a network of interactions with key amino acid residues. For instance, some benzimidazole derivatives form a hydrogen bond between an amino group at the 2-position of the benzimidazole ring and the backbone of Leu207. acs.org Additionally, hydrophobic interactions with lipophilic residues such as Leu207, Leu208, Ile236, and Ile263 within the PqsR binding pocket are crucial for enhancing the potency of these inhibitors. acs.org By competitively binding to this domain, these antagonists prevent the native ligand from activating the receptor, thus inhibiting the entire Pqs signaling cascade.
Modulation of Cell Signaling Pathways
By antagonizing the PqsR receptor, this compound and its analogs can effectively disrupt the Pqs quorum sensing pathway. This pathway regulates the production of virulence factors essential for the pathogenicity of P. aeruginosa, including pyocyanin, elastase, and rhamnolipids. acs.orgbeilstein-journals.org Inhibition of PqsR leads to a significant reduction in the production of these factors. beilstein-journals.org
Furthermore, the Pqs system is intricately linked to biofilm maturation, a state in which bacteria exhibit high tolerance to antibiotics. acs.org By blocking PqsR function, benzimidazole-based inhibitors can drastically reduce biofilm biomass, rendering the bacteria more susceptible to conventional antimicrobial treatments. beilstein-journals.org In some cases, these compounds act as inverse agonists, further suppressing the expression of quorum sensing-controlled genes. beilstein-journals.org The modulation of this signaling pathway represents a key mechanism of action, aiming to disarm the pathogen rather than killing it directly, which may reduce the selective pressure for developing resistance.
Comprehensive Structure-Activity Relationship (SAR) Analyses
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity. These analyses have provided critical insights into optimizing potency and specificity for targets like PqsR.
Impact of Substituent Nature, Position, and Electronic Properties on Molecular Activity
SAR investigations on the benzimidazole scaffold have demonstrated that the nature, position, and electronic properties of substituents are critical determinants of molecular activity. nih.gov Modifications at several positions on the benzimidazole ring system have been systematically evaluated to fine-tune the inhibitory potency against PqsR and other targets. acs.orgnih.gov
N-1 Position: Substitution at the N-1 position of the benzimidazole ring is a key modulator of activity. For example, introducing an isopropyl group at this position can establish beneficial hydrophobic interactions with residues in the PqsR binding pocket. acs.org
C-2 Position: The C-2 position is crucial for interacting with biological targets. The addition of an amino group at this position can form a hydrogen bond with the backbone of Leu207 in PqsR, enhancing potency. acs.org
C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole core, particularly the C-5 and C-6 positions, offers valuable sites for modification. nih.gov The introduction of an electron-withdrawing group, such as a nitro moiety, at the C-5 position has been shown to yield very potent PqsR inhibitors. beilstein-journals.orgresearchgate.net Conversely, introducing an electron-donating group can shift the activity profile, potentially decreasing affinity for PqsR while increasing inhibitory activity against downstream enzymes like PqsBC. beilstein-journals.org The N,N-diethylamino group at the C-6 position in the subject compound is an electron-donating group, which significantly influences the electronic properties of the aromatic system.
The following table summarizes the observed impact of various substitutions on the activity of benzimidazole derivatives based on published SAR studies.
| Position | Substituent Type | Impact on Biological Activity | Target/Activity |
| N-1 | Isopropyl | Hydrophobic interactions enhancing potency | PqsR Inhibition |
| C-2 | Amino Group | Forms hydrogen bonds, enhancing potency | PqsR Inhibition |
| C-5 | Electron-Withdrawing (e.g., Nitro) | Increased inhibitor activity | PqsR Inhibition |
| C-6 | Various Groups | Activity is highly dependent on the substituent | Anti-inflammatory |
| Benzamide Moiety (para position) | Electron-Releasing | Increased inhibitor activity | PqsR Inhibition |
Correlation Between Structural Features and Biological Target Binding Profiles
The correlation between the structural features of benzimidazole derivatives and their binding profiles is a direct outcome of the specific interactions they form within the target's binding site. For PqsR antagonists, a successful binding profile is characterized by a combination of hydrogen bonds and hydrophobic interactions that anchor the ligand firmly in the active site.
The benzimidazole core serves as a rigid scaffold, orienting the various substituents for optimal interaction. The SAR data indicate that a potent PqsR inhibitor often possesses:
A group capable of acting as a hydrogen bond donor at the C-2 position. acs.org
Substituents at the N-1 position that can engage in hydrophobic interactions. acs.org
Electron-withdrawing groups on the benzene ring portion (positions C-4 to C-7) to modulate the electronic landscape of the molecule and enhance binding affinity. beilstein-journals.orgresearchgate.net
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for optimizing the synthesis of N,N-Diethyl-1H-benzo[d]imidazol-6-amine?
- Methodology : Use reflux conditions in chloroform (CHCl₃) with stoichiometric control of reactants, as demonstrated in analogous benzothiazole/benzimidazole syntheses. Post-reaction purification via ethanol crystallization improves yield and purity .
- Key Parameters : Monitor reaction progress with TLC and characterize intermediates via IR spectroscopy (e.g., carbonyl stretching at ~1668 cm⁻¹) and ¹H NMR (e.g., methoxy group resonance at δ 3.76 ppm) .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine X-ray crystallography for unambiguous bond-length/angle confirmation (e.g., triclinic P1 space group packing) with spectroscopic techniques:
- IR : Confirm NH/amine stretches (~3178 cm⁻¹) and absence of unreacted carbonyl groups.
- ¹H/¹³C NMR : Assign diethyl groups (e.g., δ 1.52–1.96 ppm for adamantyl analogs) and aromatic protons .
Q. What molecular properties influence the oral bioavailability of this compound?
- Methodology : Apply Veber’s criteria:
- Polar Surface Area (PSA) : Calculate PSA (<140 Ų) to predict membrane permeability.
- Rotatable Bonds : Limit to ≤10 to reduce conformational flexibility and enhance bioavailability .
Advanced Research Questions
Q. How do density functional theory (DFT) methods elucidate the electronic structure of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model electron distribution. Validate against experimental ionization potentials and proton affinities. Gradient corrections improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .
Q. What crystallographic techniques resolve non-covalent interactions in this compound derivatives?
- Methodology : Analyze H-bonded dimers via X-ray diffraction (e.g., N–H⋯N interactions at ~3.0 Å). Non-classical interactions (C–H⋯O/S) and π-stacking (S⋯S contacts at 3.62 Å) can stabilize crystal packing .
Q. How can reaction mechanisms for benzimidazole functionalization be probed using kinetic studies?
- Methodology : Track acylation and nucleophilic substitution steps via LC-MS or in-situ IR. For example, monitor imidazole intermediates in reactions with 6-methoxy-1,3-benzothiazol-2-amine to identify rate-limiting steps .
Q. How should researchers address contradictions between in vitro activity and in vivo pharmacokinetics for this compound?
- Methodology : Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
